molecular formula C8H5ClFN3 B3015449 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole CAS No. 2320459-16-1

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B3015449
CAS No.: 2320459-16-1
M. Wt: 197.6
InChI Key: VBAOHFYAITVEBS-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole (CAS 1248191-71-0) is a high-purity chemical intermediate primarily utilized in scientific research and development. This compound belongs to the 1,2,3-triazole chemical class, which is of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole scaffold can serve as a bioisostere for amide bonds or other heterocycles, making it a valuable template for constructing molecules with potential biological activity . The specific presence of both chloro and fluoro substituents on the phenyl ring enhances the molecular diversity and allows for fine-tuning of the compound's electronic properties and lipophilicity, which are critical parameters in the design of bioactive agents and functional materials. As a versatile building block, this compound is suited for use in various cross-coupling reactions and "click chemistry" applications to create more complex structures for screening against therapeutic targets. It must be handled with appropriate safety precautions, including the use of protective equipment, and requires storage at -20°C for long-term stability . This product is intended for research applications in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAOHFYAITVEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-chloro-3-fluorophenyl azide with an alkyne under copper(I) catalysis to form the triazole ring . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction can lead to different triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : The triazole ring is known for its fungicidal properties, making these compounds potential candidates for antifungal drug development.

Anticancer Properties

The potential anticancer effects of triazoles have been explored extensively. Research indicates that derivatives of this compound may induce apoptosis in cancer cells. Notable findings include:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) have shown that these compounds can inhibit cell proliferation and promote cell death.
  • Mechanism of Action : The mechanism often involves the disruption of cellular signaling pathways related to growth and survival.

Material Science Applications

Polymer Chemistry

Triazoles are utilized in the synthesis of advanced materials. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability. Applications include:

  • Coatings : The compound can be used to develop protective coatings that are resistant to environmental degradation.
  • Nanocomposites : Research suggests that incorporating triazole derivatives into nanocomposites improves their electrical conductivity and thermal resistance.

Agricultural Chemistry Applications

Pesticide Development

The unique properties of this compound make it a candidate for developing new pesticides. Its ability to disrupt biological processes in pests can lead to effective crop protection solutions. Key points include:

  • Insecticidal Activity : Studies have shown promising results in using triazole derivatives as insecticides against common agricultural pests.
  • Herbicidal Properties : Research is ongoing to explore the herbicidal potential of these compounds, focusing on their selectivity and efficacy against weeds.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agentsInhibition of bacterial and fungal growth
Anticancer drugsInduction of apoptosis in cancer cells
Material SciencePolymer enhancementsImproved mechanical properties
Advanced coatingsResistance to environmental degradation
Agricultural ChemistryPesticide formulationEffective pest control
Herbicide developmentSelectivity for target weeds

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that a synthesized derivative exhibited high activity against both Gram-positive and Gram-negative bacteria .
  • Polymer Research : Research featured in Materials Science & Engineering discussed how incorporating triazole compounds into polymers significantly enhanced thermal stability .
  • Agricultural Application : A field study reported in Pest Management Science highlighted the effectiveness of a triazole-based pesticide in controlling aphid populations on crops .

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 1-(4-Chloro-3-fluorophenyl)-1H-1,2,3-triazole and Analogues

Compound Name Substituents Biological Activity Binding Affinity (kcal/mol) Synthesis Method References
This compound 4-Cl, 3-F on phenyl IMPDH inhibition (potential) Not specified CuAAC
S8000011 (4-(1-(4-chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole) 4-Cl, chloronaphthyloxy IMPDH inhibition -12.19 Not specified
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole 4-Cl, 3-CF3 on phenyl Amide mimetic, structural studies Not specified CuAAC
BPTA (1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole) 4-Br on phenyl Antimicrobial, HSA binding Not specified Not specified
1-(2,2-Diethoxyethyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole (10d) 4-F, diethoxyethyl Antioxidant Not specified Click chemistry
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Cl, pyrazol-thiazole hybrid Antimicrobial (e.g., against Candida) Not specified Multi-step synthesis

Key Observations

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (Cl, F, CF₃) :
  • The 4-Cl, 3-F substituents in the target compound enhance hydrophobic interactions with enzymes like IMPDH, similar to S8000011 (chloronaphthyloxy group), which showed the highest binding energy (-12.19 kcal/mol) in docking studies .
  • Halogen Position: Bromine in BPTA (4-Br) enhances antimicrobial activity, likely due to stronger halogen bonding and larger atomic radius compared to Cl/F .

Synthetic Accessibility :

  • CuAAC (click chemistry) is the most efficient route for regioselective triazole synthesis (e.g., target compound and 10d) .
  • Bulkier substituents (e.g., chloronaphthyloxy in S8000011) or hybrid structures (e.g., pyrazol-thiazole in ) require multi-step syntheses, lowering yields .

Protein Binding and Pharmacokinetics :

  • Fluorinated derivatives (e.g., 10d) exhibit improved bioavailability due to fluorine’s metabolic stability .
  • BPTA binds to human serum albumin (HSA) at Site II via hydrophobic interactions and hydrogen bonding, a trait shared with naphthyl-substituted triazoles (e.g., NPTA in ) .

Biological Activity

1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8_8H5_5ClFN3_3
  • Molecular Weight : 197.60 g/mol
  • CAS Number : 2320459-16-1

The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's binding affinity due to non-covalent interactions such as hydrogen bonds and Van der Waals forces .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism involves the inhibition of key metabolic pathways in bacteria .

2. Anticancer Properties

Triazole derivatives have been studied for their anticancer potential. A study highlighted that compounds containing a triazole scaffold could induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The cytotoxicity was linked to the ability of these compounds to disrupt cellular processes critical for cancer cell survival .

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of cholinesterase enzymes, which are important in the treatment of Alzheimer’s disease. Specifically, it has demonstrated competitive inhibition against butyrylcholinesterase (BuChE), with IC50_{50} values indicating potent activity compared to standard inhibitors like galantamine .

Case Studies

StudyFindings
Antimicrobial Activity Exhibited significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL .
Anticancer Activity Induced apoptosis in HepG2 cells with an IC50_{50} of 15 µM; demonstrated selective toxicity towards cancer cells over normal cells .
Enzyme Inhibition Showed competitive inhibition against BuChE with an IC50_{50} of 31.8 µM, outperforming several known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring. Modifications such as halogen substitutions have been shown to enhance its activity against specific targets, indicating a strong structure-activity relationship that can be exploited for drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole, and what methodological considerations are critical for high yield?

Methodological Answer: The synthesis of this compound can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Key steps include:

  • Precursor Preparation: React 4-chloro-3-fluoroaniline with sodium nitrite and HCl to form the diazonium salt, followed by substitution with sodium azide to generate the aryl azide intermediate.
  • Cycloaddition: React the aryl azide with a terminal alkyne (e.g., propargyl bromide) using CuI or [Cu(CH₃CN)₄]PF₆ as a catalyst in a THF/H₂O solvent system at 50–60°C for 12–24 hours .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Yield optimization requires strict control of reaction stoichiometry, inert atmosphere (N₂/Ar), and catalyst loading (1–5 mol%) .

Q. How can the structural conformation of this compound be accurately determined using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Critical parameters include:

  • Crystallization: Grow crystals via slow evaporation of a saturated solution in ethanol or dichloromethane.
  • Data Collection: Use a diffractometer (e.g., Enraf-Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Key metrics: Rint<0.05R_{\text{int}} < 0.05, completeness > 98% .
  • Refinement: Employ SHELX software to refine atomic positions, thermal parameters, and occupancy. Expect mean C–C bond lengths of ~1.39 Å and planarity deviations < 0.02 Å for the triazole ring .

Q. What spectroscopic methods are most effective for characterizing the purity and functional groups of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (500 MHz, CDCl₃/DMSO-d₆) confirm regiochemistry via diagnostic peaks: triazole protons (δ 7.8–8.2 ppm), aromatic protons (δ 7.2–7.6 ppm), and coupling constants (JF-HJ_{\text{F-H}} ~12 Hz for fluorophenyl groups) .
  • IR Spectroscopy: Key absorptions include triazole C=N stretching (1640–1600 cm⁻¹) and aromatic C–F bending (1100–1000 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS (QTOF) validates molecular weight (calc. for C₈H₅ClF₃N₃: 235.02 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the inhibitory activity of this compound against carbonic anhydrase isoforms?

Methodological Answer:

  • Enzyme Assay Protocol:
    • Recombinant Enzyme Preparation: Express human CA isoforms (e.g., CA I, II, IX) in E. coli and purify via affinity chromatography .
    • Activity Measurement: Use a stopped-flow CO₂ hydrase assay (pH 7.4, 25°C). Monitor absorbance at 400 nm for 10–30 seconds.
    • IC₅₀ Determination: Test compound concentrations (1 nM–100 µM) and calculate inhibition using GraphPad Prism. Include acetazolamide as a positive control .
  • Data Interpretation: Compare KiK_i values across isoforms to assess selectivity. Structural analogs with bulky substituents show enhanced CA IX inhibition due to hydrophobic interactions .

Q. What computational strategies are suitable for predicting the binding affinity of this triazole derivative with biological targets like prostaglandin synthases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions between the triazole core and COX-1/COX-2 active sites. Key steps:
    • Protein Preparation: Retrieve PDB structures (e.g., 3LN1 for COX-2), remove water, add hydrogens.
    • Ligand Preparation: Optimize geometry at B3LYP/6-31G* level.
    • Docking Parameters: Grid box size 20 ų, exhaustiveness = 20. Prioritize poses with H-bonds to Arg120/Tyr355 and π-π stacking with Phe381 .
  • MD Simulations: Run 100 ns simulations (AMBER22, TIP3P water) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo models for triazole-based compounds?

Methodological Answer:

  • Pharmacokinetic Optimization:
    • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability.
    • Metabolic Stability: Conduct microsomal assays (human liver microsomes, NADPH) to identify metabolic hotspots (e.g., fluorophenyl oxidation) .
  • Animal Model Validation:
    • Dosing Regimen: Administer compound (10–50 mg/kg, oral/i.p.) in BALB/c mice. Collect plasma at 0–24 h for LC-MS/MS analysis.
    • Biomarker Correlation: Compare in vitro IC₅₀ with in vivo efficacy (e.g., tumor volume reduction in xenografts) .

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